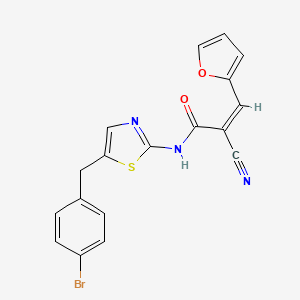
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H12BrN3O2S and its molecular weight is 414.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-N-(5-(4-bromobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
The molecular formula of this compound is C18H12BrN3O2S, with a molecular weight of 414.28 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
- Mechanism of Action : The thiazole moiety in this compound has been associated with various anticancer mechanisms, including the inhibition of key proteins involved in cell proliferation and survival. Recent studies indicate that compounds with similar structures can interact with Bcl-2 proteins, leading to apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that derivatives of thiazole exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia). The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin .
- Another research effort highlighted that modifications to the phenyl ring significantly influenced the anticancer efficacy, with certain substitutions enhancing activity against both cell lines tested .
Antimicrobial Activity
- Inhibition Studies : The compound has shown promise in inhibiting various microbial strains. For instance, related thiazole derivatives have been evaluated for their ability to inhibit bacterial growth and showed effective results against Gram-positive and Gram-negative bacteria .
- Mechanisms : The antimicrobial action is believed to stem from the disruption of microbial cell membranes or interference with essential metabolic pathways. Compounds featuring similar structural motifs have been reported to inhibit enzymes critical for microbial survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole ring | Enhances anticancer activity |
| Variations in furan substituents | Alters antimicrobial potency |
| Bromine substitution on phenyl ring | Increases lipophilicity and cellular uptake |
These insights suggest that careful tuning of the chemical structure can optimize the biological effects of this compound.
Research Findings
Recent studies have employed molecular docking techniques to predict the binding affinities of this compound with various biological targets. For instance:
Propiedades
IUPAC Name |
(Z)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKDHPJNUFQHH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














